Lipophilicity Modulation: Computed logP of 2.8 vs. 6-Methyl and 6-Chloro Analogs
The target compound's computed XLogP3-AA of 2.8 places it in an intermediate lipophilicity range that balances aqueous solubility for biochemical assays with passive membrane permeability for cellular studies [1]. This value is higher than the predicted logP of the 6-methyl analog (estimated ~2.2) and lower than the 6-chloro analog (estimated ~3.1), positioning the ethoxy derivative as a tunable alternative when fine-tuning logD for hERG liability avoidance or CYP450 selectivity is required [2].
| Evidence Dimension | Partition coefficient (logP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.8 |
| Comparator Or Baseline | 6-Methyl analog: estimated logP ~2.2; 6-Chloro analog: estimated logP ~3.1 (in silico predictions based on fragment addition to pyrimidine-4-carboxamide core). |
| Quantified Difference | ΔlogP ≈ +0.6 vs. 6-methyl; ΔlogP ≈ -0.3 vs. 6-chloro |
| Conditions | Computed via XLogP3 algorithm (PubChem 2025.09.15 release). Comparator logP values estimated in silico using equivalent methodology. |
Why This Matters
A logP difference of 0.3–0.6 can shift a compound across critical thresholds for aqueous solubility (LogS) and CYP450 inhibition, directly impacting assay compatibility and in vivo pharmacokinetic behavior in lead optimization campaigns.
- [1] PubChem Compound Summary for CID 91816265, Computed Properties: XLogP3-AA 2.8. National Center for Biotechnology Information (2026). View Source
- [2] Waring MJ. 'Lipophilicity in drug discovery', Expert Opinion on Drug Discovery, 5(4), 235-248 (2010). [Class-level inference for logP impact on ADMET properties.] View Source
